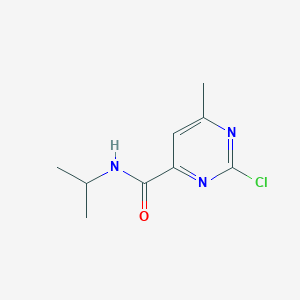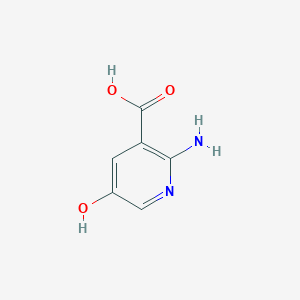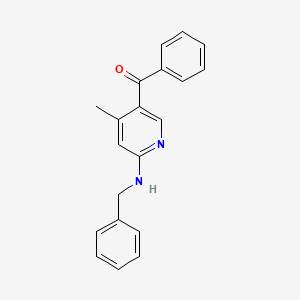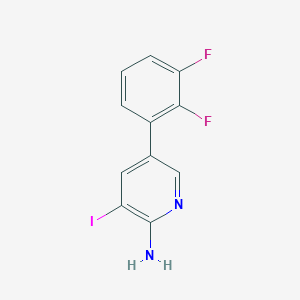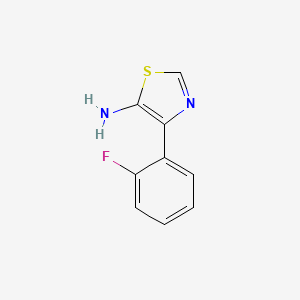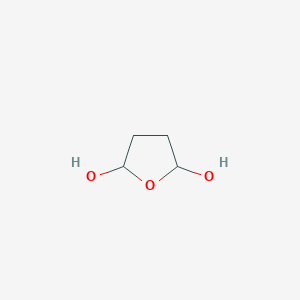
1-(3-aminopyridin-2-yl)-N,N-dimethylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopyridin-2-yl)-N,N-dimethylpyrrolidine-2-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities. This compound, in particular, has garnered attention for its potential use in various scientific research fields.
Preparation Methods
The synthesis of 1-(3-aminopyridin-2-yl)-N,N-dimethylpyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyridine with N,N-dimethylpyrrolidine-2-carboxylic acid under specific reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Aminopyridin-2-yl)-N,N-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The pyridine ring in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted pyridine derivatives. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
1-(3-Aminopyridin-2-yl)-N,N-dimethylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It is explored for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(3-aminopyridin-2-yl)-N,N-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(3-Aminopyridin-2-yl)-N,N-dimethylpyrrolidine-2-carboxamide can be compared with other pyridine derivatives and amide-containing compounds. Similar compounds include:
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core and amide functionality, making them structurally related.
Imidazo[1,2-a]pyridines: These compounds have a fused bicyclic structure and are known for their medicinal properties.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N4O |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
1-(3-aminopyridin-2-yl)-N,N-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H18N4O/c1-15(2)12(17)10-6-4-8-16(10)11-9(13)5-3-7-14-11/h3,5,7,10H,4,6,8,13H2,1-2H3 |
InChI Key |
ZVFRAIXVBZDGEP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C2=C(C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



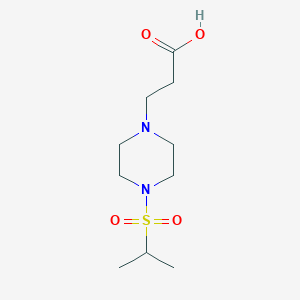
![5,6-Dimethoxy-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11807434.png)
